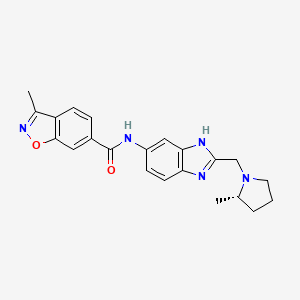
Eleven-Nineteen-Leukemia Protein IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eleven-Nineteen-Leukemia Protein IN-2 is a human YEATS domain-containing protein that functions as a transcriptional coactivator. It is essential for the proliferation of acute myeloid leukemia (AML) cells that harbor oncogenic multiple lineage leukemia rearrangements . This protein plays a significant role in gene expression regulation and has been identified as a critical dependency in AML .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eleven-Nineteen-Leukemia Protein IN-2 involves the use of small molecule inhibitors that display significant and specific inhibitory effects against the ENL YEATS domain . The synthetic routes typically involve the modification of benzimidazole amide derivatives, resulting in compounds with high metabolic stability and strong anti-proliferation ability on leukemia cell lines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the development of a novel NanoBRET system allows for the analysis of cellular permeability, potency, selectivity, and stability of synthesized ENL inhibitors, which can be prioritized for further characterizations .
Análisis De Reacciones Químicas
Types of Reactions
Eleven-Nineteen-Leukemia Protein IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups or overall structure .
Aplicaciones Científicas De Investigación
Eleven-Nineteen-Leukemia Protein IN-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Eleven-Nineteen-Leukemia Protein IN-2 involves its interaction with acylated histones through its YEATS domain. This interaction displaces ENL from chromatin, leading to the suppression of key oncogenic gene expression programs . The molecular targets and pathways involved include the recruitment of histone methyltransferase DOT1L and the super elongation complex, which promote downstream target gene transcription .
Comparación Con Compuestos Similares
Similar Compounds
Mixed Lineage Leukemia Protein: Another protein involved in gene rearrangements associated with AML.
YEATS2: A member of the YEATS family of proteins that also recognizes histone acetylation.
GAS41: Another YEATS domain-containing protein involved in gene expression regulation.
Uniqueness
Eleven-Nineteen-Leukemia Protein IN-2 is unique in its specific interaction with acylated histones and its critical role in the proliferation of AML cells. Its ability to displace ENL from chromatin and suppress oncogenic gene expression programs makes it a promising target for therapeutic development .
Propiedades
Fórmula molecular |
C22H23N5O2 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
3-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-1,2-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-13-4-3-9-27(13)12-21-24-18-8-6-16(11-19(18)25-21)23-22(28)15-5-7-17-14(2)26-29-20(17)10-15/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,23,28)(H,24,25)/t13-/m0/s1 |
Clave InChI |
YTSAMYRPQGZLFD-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C(=NO5)C |
SMILES canónico |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C(=NO5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


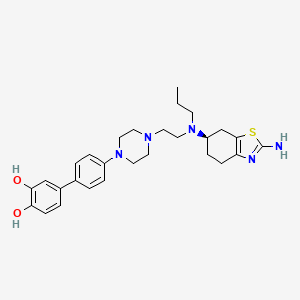
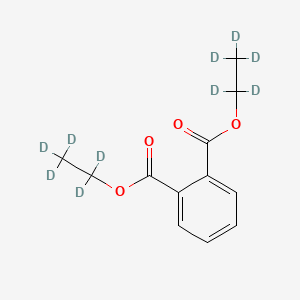
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)

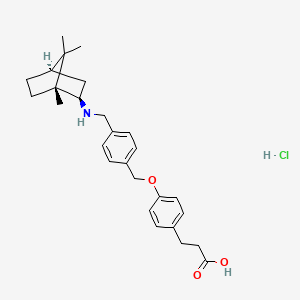
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
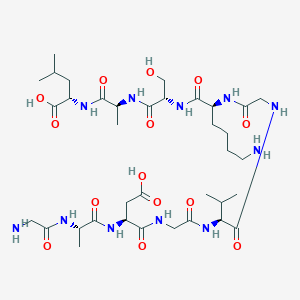
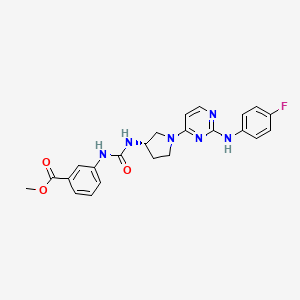
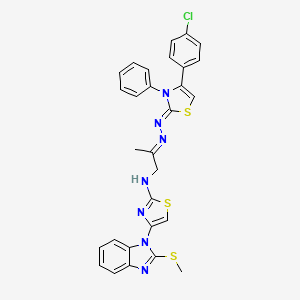

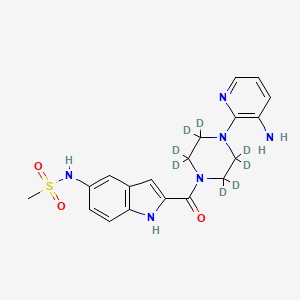
![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

